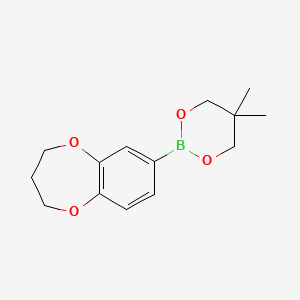
1,3-Bis-(diphenylmethyl)-imidazolium chloride; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis-(diphenylmethyl)-imidazolium chloride, also known as BDMI, is an organo-halogen compound with the molecular formula C15H17ClN2. It is a colorless, solid compound that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. It is used as a reagent in organic synthesis, and as a catalyst in various chemical reactions. It is also used as an ionic liquid in laboratory experiments.
Applications De Recherche Scientifique
1,3-Bis-(diphenylmethyl)-imidazolium chloride is used in a variety of scientific research applications. It is used as a reagent for the synthesis of organic compounds, such as alkaloids, peptides, and heterocyclic compounds. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and the polymerization of olefins. It is also used as an ionic liquid in various laboratory experiments, such as the synthesis of metal complexes and the extraction of organic compounds from aqueous solutions.
Mécanisme D'action
1,3-Bis-(diphenylmethyl)-imidazolium chloride acts as an acid catalyst in organic reactions. It is a Lewis acid, which means that it can donate an electron pair to a Lewis base, such as a nucleophile. This electron pair donation activates the reactants, allowing them to react faster and more efficiently. It can also activate the reaction by forming a complex with the reactants, which can then undergo a reaction.
Biochemical and Physiological Effects
1,3-Bis-(diphenylmethyl)-imidazolium chloride is not known to have any biochemical or physiological effects. It is not known to be toxic, and it has been approved by the European Food Safety Authority for use as a food additive.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis-(diphenylmethyl)-imidazolium chloride has several advantages for laboratory experiments. It is a highly soluble organic compound, which makes it easy to work with. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. However, it is also a highly reactive compound, which can lead to undesired side reactions in some experiments.
Orientations Futures
1,3-Bis-(diphenylmethyl)-imidazolium chloride has potential for use in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used as an ionic liquid in laboratory experiments. Future research could focus on developing new methods for synthesizing 1,3-bis-(diphenylmethyl)-imidazolium chloride, as well as exploring its potential applications in other areas of research. Additionally, further research could focus on the safety and toxicity of 1,3-bis-(diphenylmethyl)-imidazolium chloride, as well as its potential environmental impacts.
Méthodes De Synthèse
1,3-Bis-(diphenylmethyl)-imidazolium chloride can be synthesized by reacting diphenyldimethylchlorosilane with 1,3-dichloro-2-propanol in an acidic medium. The reaction is carried out in a mixture of toluene and water at a temperature of 80°C. The reaction yields a white solid product, which can be purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
1,3-dibenzhydrylimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N2.ClH/c1-5-13-24(14-6-1)28(25-15-7-2-8-16-25)30-21-22-31(23-30)29(26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-23,28-29H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMCTLIDDUZQIM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C[N+](=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-(diphenylmethyl)imidazoliumchloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6327903.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6327911.png)
![tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327912.png)

![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6327941.png)
![Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride](/img/structure/B6327947.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327954.png)
![8-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327960.png)


![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327999.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)

